molecular formula C7H8BrClN2 B2676748 6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride CAS No. 2173992-37-3

6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride

Cat. No.: B2676748
CAS No.: 2173992-37-3
M. Wt: 235.51
InChI Key: CLZSMCWXLMVHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride is a versatile chemical building block in medicinal chemistry. Its core structure, the pyrrolo[3,4-c]pyridine scaffold, is a privileged pharmacophore in drug discovery due to its similarity to biologically active alkaloids and its presence in compounds with a broad spectrum of pharmacological properties . Research into this scaffold has shown significant potential for developing therapeutic agents, particularly for diseases of the nervous system, with most derivatives being investigated for their analgesic and sedative properties . Furthermore, this class of compounds has demonstrated promising antidiabetic, antimycobacterial, antiviral, and antitumor activities in scientific studies . The strategic bromine substitution on the fused bicyclic ring system enhances the molecule's utility by providing a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid exploration of structure-activity relationships . As such, this compound is an invaluable intermediate for chemists synthesizing and optimizing novel candidates for pharmaceutical development, especially in oncology and central nervous system disorders.

Properties

IUPAC Name

6-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2.ClH/c8-7-1-5-2-9-3-6(5)4-10-7;/h1,4,9H,2-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOHKUFEPJXEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NC=C2CN1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173992-37-3
Record name 6-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine HCl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride typically involves the bromination of pyrrolo[3,4-c]pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to ensure consistency and high purity of the final product. The compound is then purified through crystallization or chromatography techniques to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit anticancer properties. For instance, studies have shown that compounds containing the pyrrolo framework can inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the 6-bromo position enhance the compound's efficacy against breast cancer cell lines by targeting the PI3K/Akt signaling pathway .

2. Antimicrobial Properties
this compound has been evaluated for its antimicrobial potential. Research suggests that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study :
In a recent investigation published in Antibiotics, the compound was tested against multi-drug resistant Staphylococcus aureus and showed promising results in inhibiting bacterial growth .

Material Science

1. Organic Electronics
This compound has applications in organic electronics due to its electronic properties. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Electronic Properties

PropertyValue
Band Gap2.5 eV
ConductivityModerate
StabilityHigh

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrole derivatives. The bromination step is crucial as it introduces the halogen that enhances biological activity.

Synthesis Pathway Overview :

  • Starting Material : Pyrrole
  • Bromination : Reaction with bromine to introduce the bromine atom at the 6-position.
  • Cyclization : Formation of the pyrrolo framework through cyclization reactions.
  • Hydrochloride Formation : Addition of hydrochloric acid to form the hydrochloride salt.

Mechanism of Action

The mechanism of action of 6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or interfere with DNA replication processes, thereby exerting its effects on cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Isomer Variations

6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine Hydrochloride
  • Molecular Formula : C₇H₈Cl₂N₂ ().
  • Key Differences : Replacing bromine with chlorine reduces molecular weight (215.51 g/mol) and alters electronic properties. Chlorine’s smaller size and lower electronegativity may enhance solubility and metabolic stability compared to bromine.
  • Applications : Similar pyrrolo[3,4-c]pyridine chloro-derivatives exhibit activity as HIV-1 integrase inhibitors, with IC₅₀ values in the low micromolar range (e.g., 6–22 µM for related compounds) .
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride
  • Molecular Formula : C₇H₈BrClN₂ ().
  • Key Differences : The pyrrolo[3,2-c]pyridine isomer shifts the fusion position, altering ring geometry and electronic distribution. This impacts binding to biological targets, as seen in HIV inhibitors where scaffold positioning affects resistance profiles .
6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine Hydrochloride
  • Molecular Formula : C₉H₁₂Cl₂N₂ ().

Biological Activity

6-Bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

The synthesis of this compound typically involves the bromination of pyrrolo[3,4-c]pyridine. This reaction is generally performed under controlled conditions using reagents such as bromine or N-bromosuccinimide (NBS) in solvents like acetonitrile or dichloromethane. The resulting compound is purified through crystallization or chromatography to yield the hydrochloride salt form .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to inhibit various enzymes and receptors involved in critical cellular processes. For instance, it may inhibit kinases that play roles in cancer cell proliferation and survival. Additionally, studies suggest that it can interfere with DNA replication processes, further contributing to its anticancer properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) for certain pathogens has been reported as low as 0.22 μg/mL, showcasing its potency against resistant strains like Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro tests revealed that it possesses moderate to excellent antiproliferative effects against several cancer cell lines including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). Notably, one derivative exhibited IC50 values ranging from 0.12 to 0.21 μM across these cell lines, indicating strong potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of pyrrolopyridine compounds including this compound. The results showed that the compound significantly inhibited biofilm formation in Staphylococcus aureus, with a percentage reduction superior to that of conventional antibiotics like Ciprofloxacin. The compound also demonstrated synergistic effects when combined with other antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

In a separate investigation focusing on cancer treatment potential, compounds derived from this compound were tested against multiple human cancer cell lines. Results indicated that these compounds could disrupt tubulin polymerization and induce apoptosis in cancer cells at low concentrations. The findings suggest that these compounds could serve as effective agents in cancer therapy due to their ability to target multiple pathways involved in tumor growth and survival .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 Values (μM)Unique Features
This compoundAntimicrobial & Anticancer0.12 - 0.21Bromination at position 6 enhances activity
6-Bromo-1H-pyrrolo[3,2-b]pyridineModerate AnticancerVariesDifferent structural configuration
6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridineLimited ActivityHigher than aboveLess reactive due to saturation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves regioselective bromination of the pyrrolopyridine core. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to minimize side reactions . Subsequent salt formation (hydrochloride) is performed by treating the free base with HCl in ethanol or aqueous HCl, followed by recrystallization to ensure purity. Key intermediates include the non-brominated pyrrolopyridine precursor and the brominated free base.

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are used to confirm regiochemistry and substitution patterns. For brominated derivatives, characteristic downfield shifts for protons near the bromine atom are observed .
  • High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is validated using reverse-phase HPLC with UV detection at 254 nm, as described for related pyrrolopyridine derivatives .
  • X-ray Crystallography : Absolute configuration and solid-state structure can be confirmed via single-crystal X-ray diffraction, as demonstrated for structurally similar 5-bromo-pyrrolo[2,3-b]pyridine .

Q. What are the recommended storage conditions and stability considerations?

  • Methodological Answer : The hydrochloride salt should be stored in a desiccator at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis and oxidation. Stability studies for analogous compounds indicate degradation under prolonged exposure to light or humidity (>50% RH), necessitating lyophilization for long-term storage .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed to avoid byproducts?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) can predict reactive sites on the pyrrolopyridine core. For example, bromination at the 6-position (vs. 4- or 5-) is favored due to lower activation energy at the electron-rich pyrrole nitrogen-adjacent positions. Experimental optimization using catalytic Lewis acids (e.g., FeCl₃) in DCM at –10°C can further enhance selectivity .

Q. What structure-activity relationship (SAR) insights exist for brominated pyrrolopyridines in kinase inhibition?

  • Methodological Answer : Bromine at the 6-position enhances hydrophobic interactions with kinase ATP-binding pockets. For example, 6-bromo-pyrrolo[2,3-b]pyridine derivatives show improved IC₅₀ values (≤10 nM) against JAK2 kinases compared to non-brominated analogs. Substitution at the 3-position (e.g., carboxylic acid groups) further modulates solubility and selectivity .

Q. How can contradictory crystallographic and spectroscopic data be resolved for this compound?

  • Methodological Answer : Discrepancies between X-ray (solid-state) and NMR (solution-phase) data may arise from conformational flexibility or solvent effects. Multi-technique validation is recommended:

  • Compare experimental NMR shifts with DFT-calculated chemical shifts.
  • Use variable-temperature NMR to detect dynamic processes.
  • For polymorphic forms, perform powder XRD to identify crystalline phases .

Q. What strategies optimize yield during hydrochloride salt formation?

  • Methodological Answer : Salt formation is pH-dependent. Titrate the free base with concentrated HCl in ethanol until pH ~2–3, monitored via in-line pH probes. Stir the mixture at 0°C for 2 hours to precipitate the hydrochloride salt, achieving yields >85% . For hygroscopic compounds, use anti-solvent precipitation (e.g., adding diethyl ether) to improve crystallinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.